REACTION_CXSMILES
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[F:1][C:2]([F:12])([F:11])[CH:3]([OH:10])[CH2:4][C:5](OCC)=[O:6].[NH4+:13]>CO>[F:1][C:2]([F:12])([F:11])[CH:3]([OH:10])[CH2:4][C:5]([NH2:13])=[O:6]
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Name
|
|
Quantity
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3 g
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Type
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reactant
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Smiles
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FC(C(CC(=O)OCC)O)(F)F
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Name
|
|
Quantity
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16 mL
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Type
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reactant
|
Smiles
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[NH4+]
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Name
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|
Quantity
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8 mL
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Type
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solvent
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Smiles
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CO
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The mixture was concentrated
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Name
|
|
Type
|
product
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Smiles
|
FC(C(CC(=O)N)O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.19 g | |
YIELD: PERCENTYIELD | 87.6% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |